9H-fluoren-9-ylmethyl 4-ethoxybenzoate
Description
9H-Fluoren-9-ylmethyl 4-ethoxybenzoate is a fluorene-based ester derivative featuring a 4-ethoxybenzoate moiety attached to the 9H-fluoren-9-ylmethyl (Fmoc) group. The Fmoc group is widely utilized in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids due to its stability under basic conditions and ease of removal via mild bases like piperidine . The ethoxy substituent at the para position of the benzoate ring introduces electron-donating effects, influencing the compound’s solubility, reactivity, and stability.
Properties
Molecular Formula |
C23H20O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C23H20O3/c1-2-25-17-13-11-16(12-14-17)23(24)26-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,2,15H2,1H3 |
InChI Key |
YJBUZRGTRPYKIE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzoate ring significantly impacts molecular properties. Below is a comparative table of key compounds:
Key Observations :
- Electron-donating vs.
- Solubility: Hydrophilic substituents (e.g., -OH in Fmoc-Glycinol) improve aqueous solubility, whereas lipophilic groups (e.g., ethoxy) favor organic phase partitioning .
- Reactivity : Bromine substituents act as leaving groups, making 4-bromobenzoate derivatives useful in nucleophilic substitution reactions, unlike the ethoxy analog .
Stability and Reactivity
- Chemical Stability : The ethoxy group is susceptible to microbial or enzymatic dealkylation. For instance, cytochrome P-450 enzymes in Rhodococcus rhodochrous convert 4-ethoxybenzoate to 4-hydroxybenzoate via O-deethylation . This contrasts with 4-bromobenzoate, which resists such degradation due to the inert C-Br bond.
- Deprotection Efficiency: Fmoc groups are cleaved under basic conditions (e.g., 20% piperidine in DMF).
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